molecular formula C12H11NO4S2 B7458239 4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid

4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid

Cat. No. B7458239
M. Wt: 297.4 g/mol
InChI Key: LNQFUNFVATZQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTSB acid and is a member of the benzoic acid family. The purpose of

Mechanism of Action

The mechanism of action of MTSB acid is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
MTSB acid has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and tumor growth in animal models. It has also been found to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTSB acid in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using MTSB acid is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on MTSB acid. One area of interest is in the development of new drugs based on the compound. Another area of research is in the study of the compound's mechanism of action. Additionally, researchers are interested in exploring the potential use of MTSB acid in the treatment of other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, MTSB acid is a promising compound that has potential applications in various fields. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs. While there is still much to learn about the compound's mechanism of action, its biochemical and physiological effects have been well documented. As research on MTSB acid continues, it is likely that new applications and potential uses for the compound will be discovered.

Synthesis Methods

MTSB acid can be synthesized through a multi-step process that involves the reaction of 5-methylthiophene-2-sulfonyl chloride with 4-aminobenzoic acid. The reaction occurs in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

MTSB acid has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. MTSB acid has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

4-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-8-2-7-11(18-8)19(16,17)13-10-5-3-9(4-6-10)12(14)15/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQFUNFVATZQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid

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